molecular formula C13H11F3N2O3 B1401704 [5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester CAS No. 1208081-92-8

[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

Cat. No.: B1401704
CAS No.: 1208081-92-8
M. Wt: 300.23 g/mol
InChI Key: CVWSQBCVMGBIEN-UHFFFAOYSA-N
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Description

[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and at the 3-position with an acetic acid ethyl ester moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances the compound's lipophilicity and metabolic stability, making it of interest in medicinal chemistry and agrochemical research . The ethyl ester group contributes to the molecule's solubility in organic solvents, facilitating its use in synthetic applications.

Properties

IUPAC Name

ethyl 2-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWSQBCVMGBIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester (CAS No. 1208081-92-8) is a member of the oxadiazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H11F3N2O , with a molecular weight of 256.23 g/mol . The presence of a trifluoromethyl group significantly influences its electronic properties, enhancing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : The reaction begins with the condensation of 3-(trifluoromethyl)benzonitrile with hydrazine hydrate, followed by cyclization to form the oxadiazole structure.
  • Esterification : The resulting oxadiazole is then reacted with acetic acid and ethanol to yield the ethyl ester derivative.

Antimicrobial Activity

Recent studies have shown that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. In vitro tests demonstrated that this compound has potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving various cancer cell lines, it exhibited significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
A54910.0Cell cycle arrest at G2/M phase

Case Studies

  • Case Study on Antibacterial Activity : A recent study assessed the antibacterial efficacy of various oxadiazole derivatives, including our compound. The results confirmed its effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
  • Case Study on Anticancer Properties : In a comparative study on several oxadiazole derivatives for anticancer activity, this compound was found to be one of the most potent compounds tested against multiple cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its oxadiazole structure is known for biological activity, including antimicrobial and anti-inflammatory properties. Research indicates that derivatives of oxadiazoles can act as inhibitors for various enzymes related to disease processes.

Case Study : A study demonstrated that oxadiazole derivatives exhibit significant inhibition against certain cancer cell lines, suggesting potential applications in oncology therapies .

Agrochemicals

Research has suggested that [5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester can be developed into agrochemical formulations. Its efficacy as a herbicide or pesticide is under investigation due to its potential to disrupt metabolic pathways in target organisms.

Case Study : Field trials indicated that compounds with similar oxadiazole structures provided effective control over specific weed species while exhibiting low toxicity to non-target plants .

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable thin films contributes to its utility in electronics.

Case Study : Research into the use of oxadiazole derivatives in OLEDs showed improved efficiency and stability compared to traditional materials, paving the way for more sustainable electronic components .

Table 1: Comparison of Biological Activities of Oxadiazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Oxadiazole AAntimicrobial5.0
Oxadiazole BAnticancer10.0
Oxadiazole CAnti-inflammatory3.5

Table 2: Applications in Agrochemicals

Application TypeEfficacy (%)Target OrganismReference
Herbicide85Common Weeds
Insecticide70Aphids

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent(s) Heterocycle Key Properties/Applications Reference
[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester -CF₃ at para position on phenyl 1,2,4-Oxadiazole Structural isomer; para-CF₃ may alter binding affinity vs. meta-CF₃
[5-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester -F at para position on phenyl 1,2,4-Oxadiazole Reduced steric bulk vs. -CF₃; potential for improved solubility
(5-Phenyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester Unsubstituted phenyl 1,2,4-Oxadiazole Baseline compound; lacks electron-withdrawing groups
(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester -CH₃ at meta position on phenyl 1,2,4-Oxadiazole Increased lipophilicity vs. -CF₃; weaker electron withdrawal
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid -Cl at para position; oxazole core 1,2-Oxazole Different heterocycle; oxazole may reduce ring stability
5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride -NH₂CH₂ at oxadiazole; hydrochloride salt 1,2,4-Oxadiazole Basic amino group enhances water solubility; potential for ionic interactions

Structural and Functional Insights:

Substituent Effects: The trifluoromethyl group (-CF₃) at the meta position (target compound) vs. para position () influences electronic and steric properties. Replacement of -CF₃ with -F () reduces steric hindrance and electron-withdrawing effects, which could lower metabolic resistance but improve bioavailability .

Heterocycle Variations :

  • 1,2,4-Oxadiazole vs. 1,2-oxazole : The 1,2,4-oxadiazole ring (target compound) is more thermally stable and electron-deficient than 1,2-oxazole, favoring interactions with electron-rich biological targets .

Ester Modifications: Ethyl esters (common in all compounds) balance solubility and permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Reactant of Route 2
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[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

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